An In-depth Technical Guide to 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0)
An In-depth Technical Guide to 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0), a key building block in modern organic synthesis. The document details its physicochemical and spectroscopic properties, provides established experimental protocols for its synthesis and common reactions, and explores the biological activities of its derivatives, offering insights for its application in pharmaceutical and agrochemical research.
Core Properties of 2-(Trifluoromethyl)benzaldehyde
2-(Trifluoromethyl)benzaldehyde is an aromatic aldehyde distinguished by the presence of a trifluoromethyl group at the ortho position of the benzaldehyde (B42025) ring.[1] This electron-withdrawing group significantly influences the reactivity of the aldehyde, making it a versatile reagent in various chemical transformations.[1][2] It typically appears as a clear, colorless to slightly yellow liquid.[3][4]
Physicochemical Properties
The key physicochemical properties of 2-(Trifluoromethyl)benzaldehyde are summarized in the table below, providing a ready reference for experimental planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 447-61-0 | [3] |
| Molecular Formula | C₈H₅F₃O | [3] |
| Molecular Weight | 174.12 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [3][4] |
| Melting Point | -40 °C | [3] |
| Boiling Point | 70-71 °C at 16 mmHg | [3] |
| Density | 1.32 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.466 | [5] |
| Solubility | Soluble in most organic solvents; slightly soluble in water.[1][6] | [1][6] |
| Flash Point | 61 °C (closed cup) | [5] |
| Air Sensitivity | Air sensitive; should be stored under an inert atmosphere in a dry, dark place.[2] | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(Trifluoromethyl)benzaldehyde. The following provides an overview of its key spectral features.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The proton nuclear magnetic resonance spectrum typically shows characteristic signals for the aldehydic proton and the aromatic protons, with splitting patterns influenced by the trifluoromethyl group. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum displays distinct peaks for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. |
| ¹⁹F NMR | The fluorine-19 nuclear magnetic resonance spectrum is a powerful tool for confirming the presence of the trifluoromethyl group, usually showing a singlet in the expected chemical shift region. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Reactivity
The unique electronic properties imparted by the trifluoromethyl group make 2-(Trifluoromethyl)benzaldehyde a valuable synthon.[2] The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition and condensation reactions.[2]
Synthesis of 2-(Trifluoromethyl)benzaldehyde
Several methods for the synthesis of 2-(Trifluoromethyl)benzaldehyde have been reported. A general and scalable approach involves the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride.
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Reaction Setup: In an autoclave, combine 114g of o-trifluoromethyl toluene dichloride, 86.1g of sodium acetate, 240g of acetic acid, 100g of water, and 0.1g of tetrabutylammonium (B224687) bromide.
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Reaction Conditions: Seal the autoclave and heat to 140 °C. The pressure will rise to approximately 0.25 MPa. Maintain these conditions and stir for 6 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture. The mother liquor is subjected to reduced pressure to remove acetic acid.
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Extraction: Add 280g of water to the residue, stir, and allow the layers to separate. Collect the organic layer.
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Purification: Purify the crude product by vacuum distillation, collecting the fraction at 70-75 °C / -0.095 MPa to yield 2-(Trifluoromethyl)benzaldehyde.
Caption: Workflow for the synthesis of 2-(Trifluoromethyl)benzaldehyde.
Key Reactions
2-(Trifluoromethyl)benzaldehyde serves as a versatile starting material for a variety of organic transformations, including the Wittig and Grignard reactions.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7] With 2-(Trifluoromethyl)benzaldehyde, this reaction allows for the introduction of a carbon-carbon double bond at the former carbonyl position.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(Trifluoromethyl)benzaldehyde (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
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Reagent Addition: Add a stabilized ylide, for example, ethyl (triphenylphosphoranylidene)acetate (1.0-1.2 equivalents), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.
Caption: General workflow for a Wittig reaction with 2-(Trifluoromethyl)benzaldehyde.
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, yielding an alcohol.[8] This reaction is a fundamental C-C bond-forming reaction.
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting an appropriate alkyl or aryl halide with magnesium turnings in anhydrous ether.
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Reaction with Aldehyde: To a separate flask containing a solution of 2-(Trifluoromethyl)benzaldehyde in anhydrous ether, slowly add the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).
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Reaction Conditions: Allow the reaction to stir at room temperature for a specified period.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent. Purify the resulting alcohol by column chromatography or distillation.
References
- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
